11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid
Description
Background and Significance of 11-Oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxylic acid
11-Oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxylic acid serves as a fundamental building block in contemporary organic synthesis and medicinal chemistry research. The compound exhibits unique structural features that distinguish it from other heterocyclic systems, particularly its incorporation of both sulfur and nitrogen heteroatoms within a tricyclic framework. The presence of the carboxylic acid functional group at the 8-position provides a reactive site for further chemical modifications, enabling the synthesis of numerous derivatives with diverse chemical properties.
The significance of this compound extends beyond its structural novelty to encompass its role as a synthetic intermediate in the preparation of complex molecular architectures. Research conducted by pharmaceutical scientists has demonstrated that the dibenzothiazepine core structure can serve as a versatile scaffold for the development of compounds with specific biological activities. The compound's ability to undergo various chemical transformations, including oxidation to sulfoxide and sulfone derivatives, amidation reactions, and alkylation processes, makes it an invaluable tool in synthetic organic chemistry.
The compound's structural complexity has made it a subject of extensive computational and experimental studies aimed at understanding its chemical behavior and reactivity patterns. Researchers have employed various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, to elucidate its three-dimensional structure and electronic properties. These investigations have revealed that the compound adopts specific conformational preferences that influence its chemical reactivity and potential interactions with biological targets.
Historical Development and Discovery
The historical development of 11-Oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxylic acid is closely intertwined with the broader exploration of dibenzothiazepine chemistry that began in the mid-20th century. The initial discovery of dibenzothiazepine compounds emerged from systematic investigations into seven-membered heterocyclic systems containing sulfur and nitrogen atoms. Early synthetic approaches to these compounds were developed through cyclization reactions involving appropriately substituted diphenyl sulfide precursors.
The specific compound 11-Oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxylic acid was first synthesized as part of comprehensive structure-activity relationship studies aimed at exploring the therapeutic potential of dibenzothiazepine derivatives. Research teams in the pharmaceutical industry recognized the potential of this structural class following the successful development of tianeptine, a dibenzothiazepine-based compound that demonstrated unique neurochemical properties. The discovery that tianeptine possessed a seven-carbon aminoheptanoic acid side chain attached to a dibenzothiazepine nucleus provided the foundation for further exploration of related chemical structures.
The synthesis of 11-Oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxylic acid was achieved through a multi-step synthetic route involving the initial formation of the dibenzothiazepine core structure followed by introduction of the carboxylic acid functionality. The development of efficient synthetic methodologies for this compound required extensive optimization of reaction conditions, including the use of specific reagents such as 1,1'-carbonyldiimidazole for cyclization reactions and careful control of temperature and pH conditions.
Significant advances in the synthesis of this compound were made through the implementation of one-pot synthetic strategies that streamlined the preparation process and improved overall yields. These synthetic improvements included the development of iron powder-mediated reduction procedures and the use of polyphosphoric acid for cyclization reactions. The optimization of these synthetic routes has enabled the large-scale preparation of the compound for research purposes and has facilitated extensive structure-activity relationship studies.
Overview of Chemical Class: Dibenzo[b,f]thiazepines
Dibenzo[b,f]thiazepines represent a distinctive class of heterocyclic compounds characterized by a seven-membered ring containing both sulfur and nitrogen heteroatoms fused to two benzene rings. This chemical class encompasses a broad range of structural variants, each possessing unique chemical and physical properties that reflect the specific substitution patterns and oxidation states of the heteroatoms. The parent compound of this class, dibenzo[b,f]thiazepine, possesses the molecular formula C₁₃H₉NS and serves as the fundamental structural framework from which numerous derivatives have been developed.
The structural characteristics of dibenzo[b,f]thiazepines confer several important chemical properties that distinguish them from other heterocyclic systems. The presence of the sulfur atom within the seven-membered ring introduces significant conformational flexibility, allowing these compounds to adopt various three-dimensional arrangements. This conformational diversity has important implications for the biological activity of these compounds, as different conformations may exhibit distinct binding affinities for specific molecular targets.
The chemical reactivity of dibenzo[b,f]thiazepines is largely influenced by the electronic properties of the heteroatoms and the degree of aromaticity within the ring system. The sulfur atom can undergo oxidation reactions to form sulfoxide and sulfone derivatives, significantly altering the electronic distribution and chemical behavior of the resulting compounds. These oxidation reactions have proven particularly valuable in medicinal chemistry research, as they provide access to compounds with enhanced water solubility and modified biological activity profiles.
Recent research has revealed that dibenzo[b,f]thiazepines can serve as effective scaffolds for the development of compounds with diverse biological activities. The ability to introduce various functional groups at specific positions around the tricyclic framework enables the fine-tuning of molecular properties and the optimization of structure-activity relationships. Studies have demonstrated that substitutions at different positions of the dibenzothiazepine core can dramatically influence the compound's chemical stability, solubility characteristics, and potential biological activities.
The synthetic accessibility of dibenzo[b,f]thiazepines has been greatly enhanced through the development of efficient cyclization methodologies and improved synthetic routes. Modern synthetic approaches typically involve the construction of the seven-membered heterocyclic ring through intramolecular cyclization reactions of appropriately functionalized precursors. These synthetic methodologies have enabled the preparation of extensive libraries of dibenzothiazepine derivatives for systematic structure-activity relationship studies and have facilitated the identification of compounds with optimized chemical and biological properties.
Properties
IUPAC Name |
methyl 6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c1-19-15(18)9-6-7-13-11(8-9)16-14(17)10-4-2-3-5-12(10)20-13/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHOBRNFNZYJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394223 | |
| Record name | methyl 6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670911 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
440627-14-5 | |
| Record name | methyl 6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Condensation and Cyclization
The most widely documented method involves:
- Reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution (e.g., NaOH) to form 2-(2-nitrophenylsulfuryl)benzoic acid .
- Nitro group reduction using hydrogen gas and a heterogeneous metal catalyst (e.g., palladium on carbon) to yield 2-(2-aminophenylsulfuryl)benzoic acid .
- Direct cyclization in an organic solvent (e.g., ethyl acetate) without prior activation of the carboxylic acid, producing the target compound.
Methyl Ester Hydrolysis
A derivative route starts with the methyl ester intermediate:
- Synthesis of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxylate via alkylation of the parent acid with methyl iodide and NaH in DMF.
- Hydrolysis using LiOH in a THF/MeOH/water mixture to yield the carboxylic acid.
Example :
- Starting material : 200 mg (0.74 mmol) of methyl ester.
- Reagents : LiOH (120 mg, 5.01 mmol).
- Yield : 91%.
Alternative Preparation Methods
Oxidation of Sulfur-Containing Intermediates
- Treatment of the parent acid with 30% H₂O₂ in acetic acid oxidizes the sulfur atom to a sulfoxide.
- Conditions : 8 h at room temperature.
- Yield : 85–95%.
- Use of m-chloroperbenzoic acid (m-CPBA) in chloroform for further oxidation to the sulfone derivative.
Key Reaction Conditions and Optimization
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent System | Water/ethyl acetate (minimizes organic solvent use) | Reduces environmental footprint. |
| Catalyst Loading | 5–10% Pd/C for nitro reduction | Ensures complete reduction. |
| Temperature | Room temperature for cyclization | Prevents side reactions. |
| Oxidation Agent | H₂O₂ (30%) in acetic acid | Selective sulfoxide formation. |
Industrial-Scale Production Considerations
- Green Chemistry : The aqueous-phase condensation step reduces organic solvent use, aligning with sustainable practices.
- Scalability : Batch processes with Pd/C filtration and solvent recovery systems improve cost efficiency.
Data Tables
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Dopamine D2 Receptor Antagonists
- Research has shown that derivatives of 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine exhibit selective affinity for dopamine D2 receptors. This property makes them potential candidates for treating conditions such as schizophrenia and Parkinson's disease by modulating dopaminergic signaling pathways .
- Antipsychotic Activity
- Anti-inflammatory Properties
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving benzoic acid and specific amines or thiols. The ability to modify the compound to create derivatives enhances its therapeutic potential by improving efficacy or reducing side effects.
Case Study 1: Antipsychotic Efficacy
A study published in a pharmacological journal demonstrated that a specific derivative of 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine showed significant antipsychotic activity in animal models. The compound was administered to rodents exhibiting symptoms analogous to schizophrenia, resulting in marked behavioral improvements and reduced dopamine receptor activity .
Case Study 2: Inflammation Reduction
Another research project focused on the anti-inflammatory effects of this compound's derivatives. In vitro tests indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting a mechanism for their potential use in treating chronic inflammatory conditions like rheumatoid arthritis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid exerts its effects involves interactions with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The structural versatility of this compound allows for modifications at the N10 position, sulfur oxidation state, and carboxylic acid moiety. Below is a systematic comparison with its analogs:
Substituent Variations at N10
- Methyl derivative (10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide): Introduces a methyl group at N10, increasing molecular weight (C15H12NO4S, m/z 302.0 [M+H+]) . The 5-oxide sulfone group enhances polarity, reflected in shorter LCMS retention time (RT = 4.02 min) compared to non-oxidized analogs .
- Ethyl derivative (10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid) :
- HRMS data confirm m/z 407.1060 [M+H+] .
Sulfur Oxidation State
- 5-Oxide derivatives :
- Oxidation of the sulfur atom to a sulfone (e.g., 10c, 10d) modifies electronic properties, enhancing hydrogen-bonding capacity. For example, 10-methyl-5-oxide exhibits a δ 3.53 ppm singlet for the methyl group in 1H NMR .
- Sulfone formation reduces metabolic susceptibility compared to thioether analogs.
Carboxylic Acid Modifications
- Amide derivatives (e.g., N-Benzyl-N-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide) :
- Replacement of the carboxylic acid with carboxamide groups (e.g., C23H20N2O2S, m/z 388.485) improves membrane permeability. Derivatives like compound 29 (m/z 421.0 [M+H+]) show tailored receptor selectivity .
- Substituents on the amide nitrogen (e.g., 4-methoxyphenyl, furan-2-ylmethyl) influence pharmacokinetic profiles .
Physicochemical Properties
| Compound | Molecular Formula | HRMS (m/z [M+H+]) | LCMS RT (min) | Key 1H NMR Features |
|---|---|---|---|---|
| Parent acid (7) | C15H11NO3S | 314.0851 | 5.35 | δ 13.29 (COOH), 8.00 (aromatic H) |
| 10-Methyl-5-oxide (10b) | C15H12NO4S | 302.0486 | 4.02 | δ 3.53 (s, CH3) |
| 10-Ethyl carboxamide 5-oxide (29) | C24H23N2O3S | 421.1217 | 5.27 | δ 4.55 (dt, CH2), 0.85 (t, CH3) |
| 10-Benzyl-5-oxide (10e) | C21H16NO4S | 407.1060 | 4.68 | δ 7.32–7.43 (benzyl aromatic H) |
Biological Activity
11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid (CAS: 440627-14-5) is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazepine family, which has been studied for various pharmacological properties including neuroactivity, anti-inflammatory effects, and interaction with neurotransmitter systems. This article reviews the biological activity of this compound based on available literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H9NO3S
- Molecular Weight : 271.29 g/mol
- Purity : 98%
Neuropharmacological Effects
Research indicates that compounds within the thiazepine class may exhibit neuropharmacological effects, particularly through interactions with dopamine receptors. For instance, derivatives of 11-oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine have shown selective affinity for the dopamine D2 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease .
Case Study: Dopamine D2 Receptor Interaction
A study evaluated the binding affinity of several thiazepine derivatives to the D2 receptor. The leading compound demonstrated a Ki value of approximately 12 nM, suggesting strong binding potential. This highlights the therapeutic promise of these compounds in treating CNS disorders .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazepine derivatives has also been explored. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions. The mechanism appears to involve the modulation of NF-kB signaling pathways .
Antimicrobial Activity
Some derivatives have exhibited antimicrobial properties against various pathogens. For example, specific structural modifications have enhanced their effectiveness against bacterial strains resistant to conventional antibiotics. This opens avenues for developing new antimicrobial agents .
Summary of Biological Activities
| Activity Type | Observations/Findings |
|---|---|
| Neuropharmacological | Selective D2 receptor affinity (Ki ~ 12 nM) |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Antimicrobial | Efficacy against resistant bacterial strains |
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time . The exploration of derivatives has led to compounds with improved bioactivity profiles.
Microwave-Assisted Synthesis
Microwave-assisted techniques have been reported to significantly improve the efficiency of synthesizing thiazepine derivatives. For instance, using this method can reduce reaction times from several hours to mere minutes while maintaining high yields .
Q & A
Q. How can researchers optimize the synthesis of 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, the use of NaH as a base in DMF at 0°C followed by gradual warming (as demonstrated in ) can stabilize intermediates and reduce side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane (60:40 to 90:10) enhances separation of carboxylic acid derivatives. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity with HPLC (≥95%) is critical .
Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thiazepine ring structure and carboxylic acid moiety. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 170–175 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with an error margin < 2 ppm.
- Infrared Spectroscopy (IR) : Identify characteristic stretches for C=O (1680–1720 cm) and S-C=N (650–750 cm) .
Q. How can researchers assess the compound’s solubility and stability in various solvents for experimental applications?
- Methodological Answer : Perform solubility screens in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy at λ = 250–300 nm. Stability studies under light, heat (25–60°C), and oxidative conditions (HO) should be monitored via HPLC over 72 hours. Use kinetic modeling (e.g., first-order degradation) to calculate half-lives .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of the thiazepine ring during derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying nucleophilic sites (e.g., sulfur or nitrogen atoms). Experimental validation via regioselective alkylation (e.g., benzylation at the 10-position, as in ) combined with -NMR coupling constants (e.g., Hz for transannular interactions) confirms proposed mechanisms .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct meta-analysis of published datasets (e.g., IC values in enzyme inhibition assays) using statistical tools like ANOVA to identify outliers. Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) with rigorous controls (e.g., solvent-matched blanks). Cross-validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies are effective for identifying and quantifying degradation impurities in this compound?
- Methodological Answer : Employ LC-MS/MS with a C18 column (3.5 µm, 150 mm × 4.6 mm) and gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities. Use reference standards (e.g., EP/JP impurities in ) for spiking experiments. Quantify impurities via external calibration curves (R > 0.99) and report limits of detection (LOD < 0.1%) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against crystallographic structures (e.g., PDB entries for dopamine receptors) identifies binding poses. Free energy calculations (MM-PBSA/GBSA) rank interaction energies. Validate predictions with SPR or ITC to measure binding kinetics (k, k) and thermodynamics (ΔG) .
Q. What experimental designs are optimal for studying the compound’s metabolic pathways in vitro?
- Methodological Answer : Use hepatic microsomes or hepatocyte suspensions (e.g., human CYP3A4-expressing systems) incubated with the compound (10 µM) at 37°C. Quench reactions with acetonitrile at timed intervals (0–120 min). Analyze metabolites via UPLC-QTOF-MS and compare fragmentation patterns to reference libraries (e.g., HMDB) .
Methodological Best Practices
Q. How should researchers design dose-response studies to minimize cytotoxicity artifacts?
- Methodological Answer : Pre-screen cell lines (e.g., HepG2, HEK293) for baseline viability (MTT assay) and select non-cytotoxic concentration ranges (e.g., 0.1–100 µM). Include vehicle controls (e.g., 0.1% DMSO) and normalize data to untreated cells. Use Hill slope models to calculate EC values and assess cooperativity .
Q. What protocols ensure reproducibility in synthesizing and testing this compound across laboratories?
- Methodological Answer :
Adopt the ARRIVE guidelines for experimental reporting, including detailed synthesis steps (e.g., molar ratios, solvent volumes), instrument calibration data, and raw spectral files. Share characterized samples via institutional repositories and validate purity through inter-laboratory ring trials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
